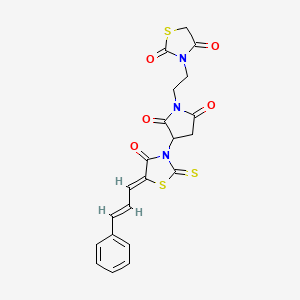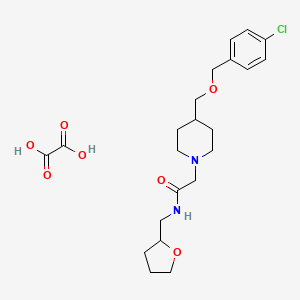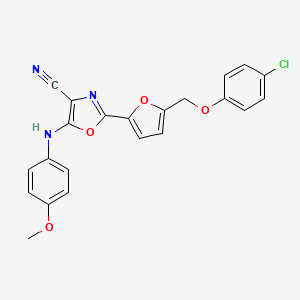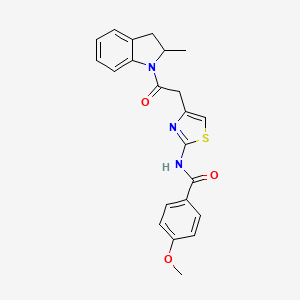![molecular formula C13H17N3O2 B2493541 Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845698-42-1](/img/structure/B2493541.png)
Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound within the category of triazole derivatives. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse range of applications in chemical synthesis, pharmaceuticals, and materials science due to their unique structural properties and reactivity patterns.
Synthesis Analysis
The synthesis of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was achieved using Microwave Assisted Organic Synthesis (MAOS) method, indicating the potential for similar methods to be applied for the synthesis of related compounds like this compound. This method involves a two-stage process starting with the formation of an azide followed by reaction with ethyl acetoacetate in the presence of a catalytic base (Insani, Wahyuningrum, & Bundjali, 2015).
Molecular Structure Analysis
Compounds similar to this compound have been studied for their molecular structure using methods like X-ray diffraction, IR, 1H and 13C NMR spectroscopy. These studies reveal detailed insights into the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement, which are critical for understanding the reactivity and properties of these compounds (Marjani, 2013).
Chemical Reactions and Properties
Triazole derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitutions, cycloadditions, and as ligands in coordination chemistry. The specific reactivity patterns depend on the substituents attached to the triazole ring, which can significantly affect the electronic and steric properties of the molecule.
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and stability, can vary widely based on their molecular structure. For instance, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate reported a melting point range of 75-77 °C, indicating the importance of molecular structure on such properties (Insani, Wahyuningrum, & Bundjali, 2015).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Bonding
Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate and related compounds have been studied for their structural characteristics. Studies focus on the bond lengths, angles, and rotational aspects around the methylene C atom, which connects the triazole ring to other molecular parts. Molecules of similar conformations form infinite chains through hydrogen bonding, contributing to the understanding of molecular interactions and assembly. These structural insights are crucial for designing and synthesizing compounds with desired properties (Horton et al., 1997), (Horton et al., 2010).
Chemical Synthesis and Reactions
The compound and its derivatives are used in various chemical synthesis and reaction studies. For instance, they are involved in the Dimroth Reaction, a method that provides improved yields for preparing substituted 1-benzyl-1H-1,2,3-triazoles under mild conditions. This expands the scope of active methylene compounds compared to previously used methods. Such studies are pivotal for advancing synthetic methodologies in organic chemistry (Cottrell et al., 1991).
Corrosion Inhibition
Research has also been conducted on the application of these compounds in corrosion inhibition. The compounds show significant potential in protecting materials like carbon steel against corrosion, especially in challenging conditions like CO2-saturated environments. Understanding these properties is crucial for industrial applications where material longevity and durability are paramount (Insani et al., 2015).
Pharmaceutical Research
Although the requirement was to exclude information related to drug use, dosage, and side effects, it's noteworthy that these compounds have been explored for their pharmaceutical potentials, such as antibacterial, antifungal, and anticonvulsant properties. This underscores the versatility and significance of this compound in scientific research (Rajasekaran et al., 2006).
Wirkmechanismus
Target of Action
These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been shown to affect a variety of pathways related to the biological activities mentioned above .
Result of Action
Based on the potential biological activities of similar compounds, it could potentially lead to a variety of effects depending on the specific targets and pathways it affects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound is shipped at room temperature, which might suggest that it is stable under these conditions .
Zukünftige Richtungen
Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of new drugs . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .
Eigenschaften
IUPAC Name |
ethyl 1-butylbenzotriazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-5-8-16-12-7-6-10(13(17)18-4-2)9-11(12)14-15-16/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRGICBWNWHDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)




![4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline](/img/structure/B2493470.png)




![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)
![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)